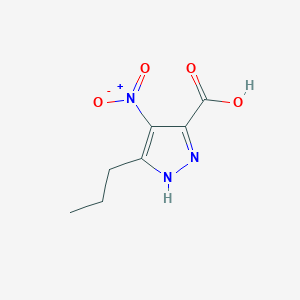![molecular formula C7H14N2 B3023466 octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 5654-94-4](/img/structure/B3023466.png)
octahydro-1H-pyrrolo[3,4-b]pyridine
Vue d'ensemble
Description
Octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine can be achieved through several methods. One notable method involves the stereoselective reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . This process includes the recovery and reuse of chiral auxiliary naproxen, which aids in achieving the desired chirality in the final product . The reaction can be carried out in various solvents, including water, DMSO, and acetonitrile, at temperatures ranging from 20°C to 40°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch-wise or flow reactions. These reactions can be conducted in mixtures of water and organic solvents, such as DMSO or acetonitrile, with the use of surfactants like Triton . The reaction conditions typically include temperatures between 25°C and 35°C and reaction times ranging from 70 to 200 hours .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione yields the desired this compound with high optical purity .
Applications De Recherche Scientifique
Octahydro-1H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals . In biology and medicine, it is used in the development of drugs with potential therapeutic effects . Additionally, this compound has industrial applications, particularly in the production of fine chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Octahydro-1H-pyrrolo[3,4-b]pyridine can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridine derivatives . These compounds share a similar bicyclic structure but differ in their specific functional groups and substituents. The unique features of this compound, such as its high optical purity and specific stereochemistry, distinguish it from other related compounds .
List of Similar Compounds:Propriétés
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294232 | |
| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-94-4, 151213-42-2 | |
| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine in pharmaceutical synthesis?
A: This compound serves as a key building block in the production of fluoroquinolone antibiotics, a class of drugs that inhibit bacterial DNA replication. Its specific stereochemistry is crucial for the biological activity of the final drug molecule. [, ]
Q2: How can the purity of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine be enhanced?
A: One method involves converting the crude product into its dihydrohalide salt, followed by crystallization purification. This approach can increase the enantiomeric excess (ee) to greater than 99.0%. [, ]
Q3: Are there any green chemistry approaches for synthesizing fluoroquinolones using (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine?
A: Yes, researchers have successfully employed nano-catalysts like nano-Fe3O4@ZrO2-SO3H [] and giant-ball nanoporous isopolyoxomolybdate [] in water as a solvent to synthesize various fluoroquinolones from (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine and appropriate precursors. These methods offer advantages such as reduced reaction times, simple product isolation, and the use of environmentally friendly catalysts and solvents.
Q4: Have any studies explored the structure-activity relationship (SAR) of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives?
A: While the provided research focuses mainly on synthesis and purification, [] investigates the synthesis and biological activity of Schiff bases derived from (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. This study hints at the potential of modifying the parent structure to achieve desired biological effects, paving the way for further SAR studies.
Q5: What analytical techniques are commonly used to characterize (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine?
A: Besides routine spectroscopic methods (NMR, IR), chiral HPLC plays a critical role in determining the enantiomeric purity of the compound, which is crucial for its pharmaceutical applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)
